molecular formula C10H17N B2460091 (3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanamine CAS No. 2287283-56-9

(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanamine

Cat. No. B2460091
M. Wt: 151.253
InChI Key: NXBRHYAPSAPTGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes, has been reported via azidoheteroarylation of [1.1.1]propellane . The azido radical generated from the interaction of PIDA and TMSN3 selectively followed addition to [1.1.1]propellane to form the carbon-centered radical intermediate . This strategy allowed for the direct installation of an azido group, a versatile synthetic handle for the bicyclo[1.1.1]pentane framework .


Molecular Structure Analysis

Bicyclo[1.1.1]pentane (BCP) is a structurally unique compound that exhibits diverse chemistry . It is a four-membered carbocycle with a bridging C(1)-C(3) bond . These structures are highly strained, allowing them to participate in a range of strain-releasing reactions .


Chemical Reactions Analysis

The synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes (BCPs), by forming a C–C bond, can be achieved by cross-coupling reactions using transition metal catalysts . Two main strategies are described to access these 1,3-disubstituted BCPs, either from nucleophilic BCPs or electrophilic BCPs .


Physical And Chemical Properties Analysis

Bicyclo[1.1.1]pentane (BCP) is studied extensively as a bioisosteric component of drugs . This molecular unit approximates the distance of a para-disubstituted benzene which is replaced in medicines as a method of improving treatments .

properties

IUPAC Name

(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c11-7-9-4-10(5-9,6-9)8-2-1-3-8/h8H,1-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBRHYAPSAPTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C23CC(C2)(C3)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanamine

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